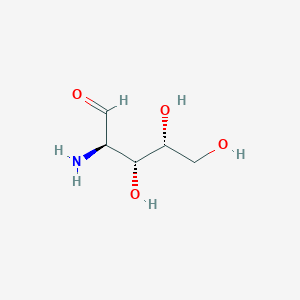

(2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal

Description

Context within the Chemistry of Amino Sugars

Amino sugars are carbohydrate molecules where a hydroxyl group has been replaced by an amino group. nih.gov They are ubiquitous in nature and are integral components of various biological structures, including bacterial cell walls, chitin (B13524) (the main component of arthropod exoskeletons), and glycoproteins. chinesechemsoc.org The introduction of an amino group into a sugar molecule significantly alters its chemical properties and biological functions, allowing for a wider range of interactions and molecular assemblies.

D-xylosamine, as a 2-amino-2-deoxy sugar, is a structural analog of naturally occurring amino sugars like glucosamine (B1671600) and galactosamine. Research into D-xylosamine and other synthetic amino sugars is often driven by the desire to understand the structure-activity relationships of these biomolecules and to develop novel therapeutic agents. For instance, amino sugars are key components of aminoglycoside antibiotics, which function by inhibiting bacterial protein synthesis. nih.gov

Stereochemical Considerations and Isomeric Relationships

The stereochemistry of (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal is crucial to its identity and function. The designations (2R, 3R, 4R) refer to the specific spatial arrangement of the substituents around the chiral centers at carbons 2, 3, and 4.

Aldopentoses, such as the parent sugar D-xylose, have three chiral centers, which means there are 2³ or eight possible stereoisomers. wikipedia.org When an amino group replaces the hydroxyl group at the C-2 position, this chirality is retained. The relationship between D-xylosamine and its parent sugar, D-xylose, is foundational. D-xylose is an aldopentose with the IUPAC name (2R,3S,4R)-2,3,4,5-tetrahydroxypentanal. The introduction of an amino group at the C-2 position with retention of the R-configuration at that center leads to D-xylosamine.

The stereoisomers of 2-amino-2-deoxypentanal can be represented using Fischer projections, which provide a 2D representation of the 3D molecular structure. The D- and L- designation is determined by the configuration of the chiral center furthest from the carbonyl group (C-4 in this case). In D-isomers, the hydroxyl group on this carbon is on the right, while in L-isomers, it is on the left.

Below is a table illustrating the relationship between D-xylosamine and some of its stereoisomers:

| Trivial Name | IUPAC Name | Relationship to D-Xylosamine |

| D-Xylosamine | (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal | Target Compound |

| D-Lyxosamine | (2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal | Epimer at C-2 |

| D-Arabinamine | (2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal | Epimer at C-2 and C-3 |

| D-Ribosamine | (2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal | Epimer at C-3 |

Historical Development of Research on Related Pentoses and Amino Sugars

The study of sugars dates back to the 19th century, with significant advancements in the understanding of their structure and stereochemistry made by chemists like Emil Fischer. D-xylose, the parent sugar of D-xylosamine, was first isolated from wood in 1881. google.com The development of methods to extract D-xylose from readily available plant materials, such as birch wood, was a significant step in making it accessible for further research. google.com

The discovery of amino acids also has a long history, with asparagine being the first to be isolated in 1806. ajinomoto.co.jp By 1935, all 20 of the common proteinogenic amino acids had been identified. ajinomoto.co.jp The convergence of carbohydrate and amino acid chemistry led to the exploration of amino sugars.

Early research into the synthesis of amino sugars was foundational for accessing compounds like D-xylosamine. The development of stereoselective synthesis methods has been a major focus in carbohydrate chemistry. These methods are crucial for obtaining specific stereoisomers, which is essential for studying their biological activities. Early methods for the synthesis of 2-deoxyglycosides often relied on the use of glycosyl halides, though these were often unstable. molport.com More recent advancements have focused on developing milder and more selective glycosylation reactions. molport.com The synthesis of 2-azido-2-deoxyglycosides, which can then be reduced to the corresponding amino sugar, has become a common and effective strategy. chinesechemsoc.org

Detailed Research Findings

Academic research on (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal has primarily focused on its synthesis, as it is not as readily available from natural sources as some other amino sugars.

A variety of synthetic strategies have been developed for the stereoselective synthesis of 2-amino-2-deoxy sugars. One common approach involves the use of a 2-azido-2-deoxyglycosyl donor. The azide (B81097) group serves as a non-participating protecting group that can be later reduced to an amine. This strategy allows for the stereoselective formation of glycosidic bonds. For example, gold-catalyzed SN2 glycosylation has been used for the highly stereoselective synthesis of 2-azido-2-deoxyglucosides and 2-azido-2-deoxygalactosides. chinesechemsoc.org While this specific example is for hexoses, the underlying principles can be applied to the synthesis of amino pentoses.

Another approach involves the stereoselective anomeric O-alkylation of a protected amino sugar lactol. This method has been successfully used for the synthesis of 2-amino-2-deoxy-β-D-mannosides. nih.gov The synthesis of D-xylosamine can be approached from its parent sugar, D-xylose. For example, D-xylose can be converted into various derivatives that can then be used in glycosylation reactions to form xylosides. academie-sciences.frmdpi.com These xylosides can then be further modified to introduce the amino group at the C-2 position.

The table below summarizes some of the key properties of (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal:

| Property | Value |

| IUPAC Name | (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal |

| Common Name | D-Xylosamine |

| CAS Number | 22738-07-4 |

| Molecular Formula | C₅H₁₁NO₄ |

| Molecular Weight | 149.15 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2,6H2/t3-,4+,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZJRDIKDNXKIJ-VPENINKCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C=O)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2r,3r,4r 2 Amino 3,4,5 Trihydroxypentanal

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high stereoselectivity and mild reaction conditions of enzymes, often in combination with traditional organic chemistry techniques, to construct complex molecules.

Enzyme-Catalyzed Derivatization Strategies

Enzyme-catalyzed derivatization can be a powerful tool for the synthesis of amino sugars. Lipases, for instance, are known to catalyze stereoselective acylations, which can be used to resolve racemic mixtures or protect specific hydroxyl groups in a polyol chain. While direct enzymatic amination at the C2 position of a pentose precursor is challenging, enzymes can be used to prepare key intermediates. For example, a lipase could be used for the kinetic resolution of a racemic precursor containing the desired carbon skeleton, affording an enantiomerically enriched intermediate for further chemical transformation into the target amino aldehyde.

A notable strategy involves the use of transketolases and transaminases in a cascade reaction. A transketolase can catalyze the formation of a carbon-carbon bond to create a ketose phosphate intermediate, which can then be aminated by a transaminase to introduce the amino group with high stereoselectivity. nih.gov This approach allows for the construction of chiral amino-alcohols from simple, achiral starting materials. nih.gov

Another chemoenzymatic strategy involves the use of aldolases. N-acetylneuraminate lyase (NPL) catalyzes the aldol addition of pyruvate to various aldehydes, including aldoses. researchgate.net This could potentially be used to construct the carbon backbone of the target molecule, with subsequent enzymatic or chemical steps to introduce the amino group at the C2 position.

Stereoselective Biocatalytic Pathways

Biocatalytic pathways offer a direct and efficient route to chiral amines and amino alcohols. Whole-cell biocatalysts harboring engineered enzyme cascades can perform formal stereoselective C-H amination reactions. nih.gov While not yet demonstrated for this specific target, such systems could be engineered to introduce an amino group at the C2 position of a suitable pentose precursor.

A powerful two-step, three-component enzymatic synthesis has been developed for amino-polyols. acs.org This method combines a biocatalytic aldol reaction using variants of D-fructose-6-phosphate aldolase (FSA) with a reductive amination catalyzed by an imine reductase (IRED). acs.org This cascade allows for the stereoselective formation of products with multiple contiguous stereocenters. acs.org

| Enzyme Class | Potential Application in Synthesis | Key Advantages |

| Lipase | Kinetic resolution of precursors, regioselective protection | High stereoselectivity, mild conditions |

| Transketolase | Carbon-carbon bond formation to form ketose intermediates | Asymmetric synthesis from simple precursors |

| Transaminase | Stereoselective amination of keto-sugars | High enantiomeric excess |

| Aldolase | Formation of the carbon skeleton | Control over stereochemistry |

| Imine Reductase | Reductive amination of aldol products | High stereoselectivity for amino-polyols |

Total Chemical Synthesis Protocols

Total chemical synthesis provides a versatile platform to access complex molecules through a series of well-defined chemical reactions, offering a high degree of control and flexibility.

Chiral Pool Approaches

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal, a logical starting material would be a naturally occurring pentose with the correct stereochemistry at C3 and C4, such as D-ribose. acs.orgnih.gov

A synthetic route could involve the conversion of D-ribose into a derivative with a suitable leaving group at the C2 position, followed by nucleophilic substitution with an azide (B81097) or another nitrogen nucleophile. Subsequent reduction of the azide and oxidation of the C1 carbon would yield the target amino aldehyde. The synthesis of 2-amino-2-deoxy-D-arabinose and 2-amino-2-deoxy-D-ribose has been achieved from 2,3-O-isopropylidene-D-glyceraldehyde, demonstrating the feasibility of building up the carbon chain from a smaller chiral precursor. tandfonline.comoup.com Amino acids from the chiral pool, such as L-serine, can also serve as starting points for the synthesis of complex chiral molecules. baranlab.org

Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to create new chiral centers with a high degree of stereocontrol. One such method is the Sharpless asymmetric aminohydroxylation, which can introduce an amino group and a hydroxyl group across a double bond with high enantioselectivity. acs.org While this is typically applied to simpler alkenes, a precursor to the target molecule containing a C2-C3 double bond could potentially be a substrate for such a reaction.

The synthesis of chiral 1,2-amino alcohols can be achieved through various asymmetric methods, providing a potential route to the C2-C3 fragment of the target molecule. nih.gov Organocatalysis, using chiral aldehydes or other small molecules, has emerged as a powerful tool for the asymmetric synthesis of amino acid derivatives and related compounds. frontiersin.org

Precursor-Based Transformations

This approach involves the modification of a closely related, more accessible precursor. For instance, 2-deoxy-D-ribose can be converted into various C-nucleosides, showcasing methods for derivatizing the pentose ring. rsc.org A key strategy in amino sugar synthesis is the introduction of an amino group via an azido intermediate. nih.gov This can be achieved by converting a hydroxyl group into a good leaving group (e.g., a triflate) and then displacing it with sodium azide. The resulting azide can then be reduced to the primary amine. nih.gov

An efficient method for the stereoselective synthesis of 2-amino-2-deoxy-D-arabinose involves the nucleophilic addition of methyl isocyanoacetate to 2,3-O-isopropylidene-D-glyceraldehyde, followed by intermolecular cyclization to form an oxazoline derivative. tandfonline.com This intermediate can then be converted to the desired amino sugar. tandfonline.com

| Precursor | Key Transformation | Resulting Moiety |

| D-Ribose | Introduction of a nitrogen nucleophile at C2 | 2-amino-2-deoxy-pentose |

| 2,3-O-isopropylidene-D-glyceraldehyde | Chain extension and amination | 2-amino-pentose derivative |

| Protected pentose with C2-hydroxyl | Triflation and azide displacement | 2-azido-2-deoxy-pentose |

Strategies from Pentanal Derivatives

The synthesis of (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal directly from pentanal or its derivatives is not a commonly documented route in scientific literature. The primary challenge lies in the stereoselective introduction of three contiguous chiral centers (at C2, C3, and C4) onto a non-chiral or simply functionalized pentanal backbone.

Theoretical approaches would likely involve asymmetric amination or related methodologies. For instance, an asymmetric α-amination of a suitably protected 3,4,5-trihydroxypentanal could be envisioned. However, the synthesis of the starting pentanal derivative with the correct stereochemistry at C3 and C4 would itself be a significant synthetic challenge.

Modern asymmetric amination methods that could theoretically be adapted include:

Organocatalytic α-amination: The use of chiral organocatalysts to direct the enantioselective addition of an amine source to an enolizable aldehyde.

Transition-metal-catalyzed amination: The use of chiral metal complexes to facilitate stereoselective C-N bond formation.

Despite the potential of these methods, their application to the synthesis of a complex, polyhydroxylated compound like D-xylosamine from a simple pentanal starting material has not been extensively explored or reported. The more prevalent and efficient strategies commence from chiral pool starting materials, such as monosaccharides, where the stereochemistry is already largely established.

Conversion from Related Monosaccharides

The most successful and widely employed strategies for the synthesis of (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal utilize readily available monosaccharides as starting materials. This approach leverages the inherent chirality of the sugar backbone to control the stereochemical outcome of the synthesis.

A prominent method involves the conversion of D-xylose. One reported synthesis involves the reductive amination of D-xylose. This process typically involves the reaction of the monosaccharide with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent. The reaction proceeds through the formation of an imine or Schiff base intermediate, which is then reduced to the corresponding amine.

Another established route begins with the glycol cleavage of a protected 2-acetamido-2-deoxy-D-glucose derivative. For example, 2-acetamido-2-deoxy-3,4-O-isopropylidene-D-glucose diethyl dithioacetal can undergo glycol cleavage, followed by aldehyde reduction and acid hydrolysis to yield 2-amino-2-deoxy-D-xylose hydrochloride .

Furthermore, syntheses starting from other pentoses have been reported. For instance, 2-amino-2-deoxy-D-xylose has been synthesized from D-lyxose through a multi-step sequence.

Development of Novel Synthetic Routes

The development of new synthetic routes for (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal is focused on improving efficiency, yield, and stereocontrol. Key areas of research include the exploration of protecting group chemistries and the optimization of reaction conditions.

Exploration of Protecting Group Chemistries

The choice of protecting groups for the hydroxyl and amino functionalities is critical in the synthesis of aminosugars. Protecting groups influence the reactivity of the sugar, control the stereochemical outcome of reactions, and prevent unwanted side reactions.

In the context of synthesizing D-xylosamine and related aminosugars, various N-protecting groups have been investigated. The nature of the protecting group at the C2-amino position significantly impacts the stereoselectivity of glycosylation reactions. Common N-protecting groups include:

Phthalimido (NPhth): Often used to favor the formation of 1,2-trans-glycosides through neighboring group participation.

2,2,2-Trichloroethoxycarbonyl (Troc): Also promotes 1,2-trans-glycosylation and can be removed under mild reductive conditions.

Azido (N3): A non-participating group that can be reduced to the amine at a later stage. It is often used when 1,2-cis-glycosylation is desired.

Carbamates (e.g., Boc, Cbz): Versatile protecting groups with well-established deprotection conditions.

The selection of a suitable protecting group strategy is crucial for achieving the desired stereochemical outcome. The table below illustrates the effect of different N-protecting groups on the stereoselectivity of glycosylation reactions in the synthesis of related aminosaccharides.

| Glycosyl Donor | N-Protecting Group | Acceptor | Glycosylation Conditions | Product Ratio (α:β) | Reference |

| Glucosamine (B1671600) derivative | N-Phthaloyl | Simple alcohol | Lewis acid | Predominantly β | researchgate.net |

| Galactosamine derivative | N-Trichloroethoxycarbonyl (Troc) | Sugar derivative | Promoter | Predominantly β | researchgate.net |

| Glucosamine derivative | Azide | Simple alcohol | Promoter | Mixture of α and β | General observation |

Optimization of Reaction Conditions for Yield and Stereospecificity

The optimization of reaction conditions is paramount for maximizing the yield and stereospecificity of the synthesis of (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal. Key parameters that are often optimized include the choice of solvent, temperature, catalyst, and the stoichiometry of reagents.

In the context of reductive amination of monosaccharides to produce aminosugars, several factors can be tuned to improve the outcome. The choice of reducing agent is critical. While sodium borohydride (B1222165) (NaBH4) can be used, more selective reagents like sodium cyanoborohydride (NaBH3CN) or amine-borane complexes are often preferred as they can selectively reduce the imine intermediate in the presence of the starting carbonyl group nih.gov.

The optimization of a reductive amination process can be illustrated by the following hypothetical data for the synthesis of a primary aminosugar from a pentose.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Additive | Yield (%) | Diastereomeric Ratio |

| 1 | NaBH4 | Methanol | 0 | None | 45 | 3:1 |

| 2 | NaBH3CN | Methanol | 25 | Acetic Acid | 70 | 8:1 |

| 3 | Pyridine-borane | Ethanol | 25 | None | 65 | 7:1 |

| 4 | NaBH3CN | Methanol/Water | 25 | Acetic Acid | 75 | 9:1 |

The development of enzymatic methods also represents a significant advancement in the stereoselective synthesis of aminosugars. Transaminases can be employed to stereoselectively introduce an amino group onto a keto-sugar precursor, offering high efficiency and stereocontrol under mild reaction conditions. For example, a tandem enzymatic reaction involving an aldol addition followed by a transamination has been reported for the synthesis of γ-hydroxy-α-amino acid derivatives, showcasing the potential of biocatalysis in this field.

Chemical Reactivity and Derivatization Studies of 2r,3r,4r 2 Amino 3,4,5 Trihydroxypentanal

Aldehyde Group Transformations

The aldehyde group at the C1 position is a primary site for various chemical reactions, including oxidation, reduction, and condensation.

Oxidation Reactions to Carboxylic Acids

The aldehyde group of (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal can be readily oxidized to a carboxylic acid, forming the corresponding aldonic acid, (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanoic acid. This transformation can be achieved using various oxidizing agents. For instance, extracts from Pseudomonas aeruginosa have been shown to oxidize 2-deoxy-D-glucose to 2-deoxy-D-gluconic acid, indicating that similar enzymatic or mild chemical oxidation methods could be applicable. nih.gov

Mild oxidizing agents are typically employed to selectively oxidize the aldehyde without affecting the hydroxyl and amino groups. The choice of reagent and reaction conditions is crucial to prevent over-oxidation or side reactions.

Table 1: Representative Oxidation Reactions of Amino Aldoses

| Starting Material | Oxidizing Agent | Product | Reference |

| 2-Deoxy-D-glucose | Pseudomonas aeruginosa extract | 2-Deoxy-D-gluconic acid | nih.gov |

Reduction Reactions to Alcohols and Amines

The aldehyde group can be reduced to a primary alcohol, yielding the corresponding amino alcohol, (2R,3R,4R)-2-amino-pentane-1,3,4,5-tetraol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaCNBH₃). Sodium cyanoborohydride is particularly useful for reductive amination reactions, where an amine is reacted with the aldehyde in the presence of the reducing agent to form a new secondary or tertiary amine. organic-chemistry.orgthermofisher.com This process is highly efficient as the reduction of the intermediate iminium ion is much faster than the reduction of the starting aldehyde. organic-chemistry.org

Reductive amination is a versatile method for introducing a variety of substituents at the C1 position, providing access to a wide range of derivatives. thermofisher.comnih.gov

Table 2: Common Reducing Agents for Aldehyde Transformation in Amino Sugars

| Reducing Agent | Substrate | Product Type | Key Features | Reference |

| Sodium Borohydride (NaBH₄) | Aldehyde | Primary Alcohol | Standard, effective reducing agent. | |

| Sodium Cyanoborohydride (NaCNBH₃) | Aldehyde/Imine | Amine | Mild and selective for imines, ideal for reductive amination. | organic-chemistry.orgthermofisher.com |

Condensation Reactions

The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). researchgate.netrsc.orgresearchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The formation of Schiff bases is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture.

These imine intermediates can be further reduced to stable secondary amines, as seen in reductive amination, or can participate in other reactions. The stability and reactivity of the formed Schiff base can be influenced by the nature of the amine used in the condensation.

Hydroxyl Group Derivatizations

The three hydroxyl groups at positions C3, C4, and C5 offer numerous possibilities for derivatization through reactions such as esterification, etherification, and glycoside formation.

Esterification and Etherification Reactions

The hydroxyl groups of (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal can be converted to esters and ethers to modify the compound's properties or to protect the hydroxyl groups during other chemical transformations.

Esterification is commonly achieved by reacting the amino sugar with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, in the presence of a base. For example, the enzymatic synthesis of lauroyl and stearoyl monoesters of D-xylose has been demonstrated, highlighting the regioselective esterification of the primary hydroxyl group. mdpi.com

Etherification can be carried out using alkyl halides in the presence of a base. The reactivity of the different hydroxyl groups can vary, allowing for selective etherification under controlled conditions.

Table 3: Examples of Hydroxyl Group Derivatization in Amino Sugars

| Reaction Type | Reagent | Substrate Example | Product Type | Reference |

| Esterification | Lauric Acid/Lipase | D-Xylose | 5-O-Lauroyl-D-xylofuranose | mdpi.com |

| Esterification | Stearic Acid/Lipase | D-Xylose | 5-O-Stearoyl-D-xylofuranose | mdpi.com |

Glycoside Formation Mechanisms

The anomeric hydroxyl group (formed upon cyclization of the aldehyde with one of the internal hydroxyl groups) can react with an alcohol or another sugar molecule to form a glycosidic bond. This reaction is fundamental to the synthesis of oligosaccharides and glycoconjugates. The formation of O-glycosides from 2-amino-2-deoxy sugars is a well-established field of study. researchgate.net

The synthesis of O-amino sugars and nucleosides often involves the activation of the anomeric center, followed by reaction with a suitable nucleophile. mdpi.com Various methods have been developed for the stereoselective synthesis of glycosides, which is crucial for obtaining biologically active compounds. researchgate.netnih.govacs.org The use of protecting groups on the amino and other hydroxyl functions is often necessary to achieve the desired regioselectivity and stereoselectivity.

Amino Group Reactivity and Functionalization

The primary amino group at the C-2 position is a key site for chemical modification due to its nucleophilic character. This allows for a variety of functionalization strategies, including acylation, alkylation, and the formation of imines, enabling the synthesis of diverse and complex molecular structures.

The nucleophilicity of the C-2 amino group allows for straightforward acylation and alkylation reactions, leading to the formation of stable amide and N-alkyl derivatives, respectively. These reactions are often high-yielding and are crucial for installing protecting groups or introducing new functionalities.

Acylation reactions typically involve treating the amino sugar with an acylating agent such as an acid anhydride or an acyl chloride. A common example is N-acetylation using acetic anhydride, which converts the primary amine into a secondary acetamide. This transformation is significant as the N-acetylated form of many amino sugars is prevalent in biological systems.

Alkylation of the amino group can be achieved through several methods. One of the most effective is reductive amination. This process involves the reaction of the amino sugar with an aldehyde or ketone to form a transient imine or iminium ion, which is then immediately reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield the N-alkylated product. This method allows for the synthesis of both mono- and di-N-alkylated derivatives by controlling the stoichiometry of the reagents. nih.gov The choice of the carbonyl compound determines the nature of the alkyl group introduced. nih.gov

| Reaction Type | Reagent Class | Specific Example | Product Functional Group |

|---|---|---|---|

| Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-acetyl (Amide) |

| Acylation | Acyl Chloride | Benzoyl Chloride (C₆H₅COCl) | N-benzoyl (Amide) |

| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | N-methyl amine |

| Alkylation (Reductive Amination) | Aldehyde + Reducing Agent | Formaldehyde + NaBH₃CN | N,N-dimethyl amine |

| Alkylation (Reductive Amination) | Aldehyde + Reducing Agent | Butyraldehyde + NaBH₃CN | N-butyl amine |

The primary amino group of (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal readily reacts with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is reversible and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

| Carbonyl Compound | Chemical Class | Resulting Imine Type |

|---|---|---|

| Benzaldehyde | Aromatic Aldehyde | N-benzylidene derivative |

| Acetone | Ketone | N-isopropylidene derivative |

| Glyoxal | Dialdehyde | Potential for cross-linking |

| Pyridoxal-5'-phosphate | Biologically relevant aldehyde | PLP-adduct, relevant in enzymology nih.gov |

Development of Advanced Derivatives for Research Probes

The functional handles on (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal make it an excellent scaffold for the development of sophisticated molecular probes. By attaching reporter groups such as fluorophores or isotopic labels, derivatives can be synthesized to trace metabolic pathways, visualize cellular structures, and quantify biological processes.

Glycoconjugates are biologically vital molecules where a carbohydrate is covalently linked to a non-carbohydrate moiety like a protein, peptide, or lipid. nih.gov The synthesis of glycoconjugates using 2-amino-2-deoxy-sugars often leverages the amino group as a key point of attachment.

Synthetic strategies frequently involve the use of protecting groups to selectively mask the reactivity of the amine and hydroxyl functions while other transformations are carried out. researchgate.net For instance, the amino group might be protected as an azide (B81097) or a phthalimide (B116566) during glycosylation reactions to form the desired glycosidic bond stereoselectively. Following the formation of the core carbohydrate structure, the protecting group on the amine is removed to allow for conjugation. The liberated amine can then be coupled to a carboxylic acid on a peptide or other molecule using standard peptide coupling reagents (e.g., DCC, HBTU) to form a stable amide bond. This approach is fundamental in creating synthetic glycoproteins, glycopeptides, and other complex bioactive molecules. researchgate.net

The creation of labeled derivatives is crucial for their use as probes in biochemical and biomedical research. The amino group provides a convenient and specific site for the attachment of fluorescent tags or the introduction of stable isotopes.

Fluorescent Labeling: The primary amine is an excellent nucleophile for reacting with a wide variety of commercially available amine-reactive fluorescent dyes. biomol.com These dyes typically contain electrophilic moieties such as succinimidyl esters (SE) or isothiocyanates, which react efficiently with the amino group under mild conditions to form stable covalent bonds (amides and thioureas, respectively). biomol.com This strategy allows for the synthesis of fluorescently tagged amino sugars that can be used to visualize the localization and dynamics of glycoconjugates in living cells. rsc.orgnih.gov

Isotopic Labeling: Introducing stable isotopes (e.g., ²H, ¹³C, ¹⁵N) into the molecule allows it to be traced and quantified by mass spectrometry or NMR spectroscopy. wikipedia.org Labeling can be achieved in several ways:

Synthesis from labeled precursors: Utilizing starting materials that already contain the desired isotope.

Reaction with labeled reagents: The amino group can be acylated with ¹³C- or ²H-labeled acetic anhydride or alkylated using ¹³C-labeled aldehydes in a reductive amination reaction.

Incorporation of ¹⁵N: The nitrogen atom of the amino group itself can be a ¹⁵N isotope if ¹⁵N-ammonia or a related nitrogen source is used during the chemical synthesis of the amino sugar.

These isotopically labeled probes are invaluable tools in metabolic flux analysis and for tracking the fate of carbohydrates in complex biological systems. nih.govpnas.org

| Label Type | Reactive Group | Example Reagent | Resulting Linkage |

|---|---|---|---|

| Fluorescent | Isothiocyanate | Fluorescein isothiocyanate (FITC) | Thiourea |

| Fluorescent | Succinimidyl Ester | 5-TAMRA, SE | Amide |

| Isotopic (Carbon-13) | Acid Anhydride | [1,1'-¹³C₂] Acetic Anhydride | ¹³C-labeled N-acetyl group |

| Isotopic (Deuterium) | Aldehyde | [D₂] Formaldehyde | N-CD₃ group (via reductive amination) |

Biological Roles and Interactions of 2r,3r,4r 2 Amino 3,4,5 Trihydroxypentanal in Model Biological Systems

Enzymatic Interactions and Substrate Specificity

The specificity of enzymes for their substrates is a cornerstone of biochemistry. The interactions of enzymes with (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal have not been a significant focus of enzymatic research to date.

Glycosyltransferases are responsible for the synthesis of glycosidic bonds, while glycosidases catalyze their cleavage. There is a lack of studies specifically investigating the recognition of (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal as a substrate by either of these enzyme classes. Research in this area has predominantly focused on enzymes that recognize and process more common sugars and their derivatives.

The potential for (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal to act as a modulator of enzyme activity, for instance as an enzyme inhibitor, has not been reported in the scientific literature. Inhibition studies are a common method to probe enzyme mechanisms and to develop therapeutic agents, but such studies involving D-xylosamine are not currently available.

Table of Compound Names

| Systematic Name | Common Name |

| (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal | D-xylosamine |

| D-xylose | |

| UDP-α-D-xylose | |

| Glucosamine (B1671600) | |

| Galactosamine | |

| Ribose | |

| Deoxyribose |

Presence and Function in Select Organisms

While direct evidence for the presence and function of (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal is scarce, the metabolic pathways and physiological impacts of other amino sugars are well-documented in these organisms.

In the budding yeast Saccharomyces cerevisiae, amino acids and related compounds are crucial for growth, development, and fermentation processes. frontiersin.org The uptake and metabolism of various amino acids are tightly regulated to support biomass production and the synthesis of a wide array of volatile aroma compounds. frontiersin.orgnih.gov While most amino acids can be utilized as a sole nitrogen source, some can be inhibitory at high concentrations if transport into the cell is not properly regulated. nih.gov The transport of amino acids across the plasma membrane is mediated by a variety of specific and broad-range permeases. nih.gov

Streptomyces, a genus of soil-dwelling bacteria, are known for their complex life cycle and production of a majority of clinical antibiotics. universiteitleiden.nluniversiteitleiden.nl Amino sugars, such as N-acetylglucosamine (GlcNAc) and glucosamine (GlcN), are vital for these bacteria, serving as important sources of both carbon and nitrogen. universiteitleiden.nluniversiteitleiden.nl The metabolism of amino sugars in Streptomyces is intricately linked to the regulation of their development and the production of secondary metabolites. universiteitleiden.nl For instance, GlcNAc acts as a signaling molecule that can modulate growth and antibiotic production based on nutrient availability. universiteitleiden.nl Under nutrient-rich conditions, it promotes vegetative growth, while under nutrient-poor conditions, it can trigger developmental processes and the synthesis of secondary metabolites. universiteitleiden.nl The uptake of amino sugars is facilitated by transport systems like the ABC transporters. nih.gov

Table 1: Roles of Related Amino Sugars in Microbial Metabolism

| Organism | Related Compound Class | Observed Roles | Metabolic Significance |

|---|---|---|---|

| Saccharomyces cerevisiae | Amino Acids | Serve as nitrogen sources, contribute to biomass, and are precursors for volatile aroma compounds. frontiersin.org | Essential for fermentation kinetics and the production of commercially important compounds. frontiersin.org |

| Streptomyces | Amino Sugars (e.g., GlcNAc, GlcN) | Act as carbon and nitrogen sources, and as signaling molecules. universiteitleiden.nluniversiteitleiden.nl | Regulate morphological development and the production of antibiotics and other secondary metabolites. universiteitleiden.nl |

Amino sugars are key components in the biosynthesis of various structural and signaling molecules. The "Amino sugar and nucleotide sugar metabolism" pathway is a recognized metabolic map in Arabidopsis thaliana, highlighting the importance of these compounds in cellular processes. kegg.jp Sugars, in general, are produced during photosynthesis and are transported to various sink tissues, such as flowers, to support their development. nih.gov This transport is mediated by a variety of sugar transporters, including the SWEET family of proteins. nih.govresearchgate.net

Amino acids are transported from source tissues, like leaves, to sink tissues, such as developing seeds, via the phloem. publish.csiro.au This transport is crucial for providing the necessary building blocks for protein synthesis and ensuring proper seed development. publish.csiro.au The transport of amino acids across cellular membranes is facilitated by specific protein carriers, including amino acid permeases (AAPs). publish.csiro.au The coordinated transport of both sugars and amino acids is essential for maintaining the source-sink relationship and ultimately impacts plant yield and reproductive success. publish.csiro.au

Table 2: Roles of Related Compounds in Arabidopsis thaliana

| Compound Class | Key Processes | Associated Transporters | Physiological Significance |

|---|---|---|---|

| Amino Sugars | Biosynthesis of structural components and signaling molecules. kegg.jp | Not explicitly detailed for this specific compound. | Integral to cellular metabolism and the formation of complex carbohydrates. kegg.jp |

| Sugars (general) | Energy source, carbon skeletons for biosynthesis, and signaling. nih.gov | SWEETs, SUTs nih.govresearchgate.net | Essential for supporting growth of sink tissues like flowers and seeds. nih.gov |

| Amino Acids | Protein synthesis, nitrogen transport. publish.csiro.au | Amino Acid Permeases (AAPs) publish.csiro.au | Crucial for seed development and overall plant productivity. publish.csiro.au |

Advanced Analytical Characterization in Research of 2r,3r,4r 2 Amino 3,4,5 Trihydroxypentanal

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount for elucidating the molecular structure of D-Xylosamine. By interacting with electromagnetic radiation, molecules produce unique spectra that serve as fingerprints, revealing detailed information about their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the three-dimensional structure of organic molecules in solution. For D-Xylosamine, both ¹H and ¹³C NMR would be utilized to confirm its constitution and stereochemistry.

In ¹H NMR, the chemical shifts of the protons are influenced by their local electronic environment. The spectrum for D-Xylosamine would show a complex set of signals due to the various protons on the pentanal backbone. While specific experimental data for D-Xylosamine is not widely published, predictions can be made based on its parent sugar, D-Xylose. chemicalbook.comhmdb.cahmdb.ca The introduction of the amino group at the C-2 position would cause a downfield shift for the H-2 proton compared to its counterpart in D-Xylose. The anomeric proton in the cyclic hemiacetal form would exhibit a characteristic chemical shift, with its coupling constant providing information about the stereochemistry at the anomeric center.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. chemicalpapers.comomicronbio.com Each unique carbon atom in D-Xylosamine would give a distinct signal. The carbon atom bonded to the amino group (C-2) would experience a significant shift compared to the corresponding hydroxyl-bearing carbon in D-Xylose. The carbonyl/anomeric carbon (C-1) would also have a characteristic chemical shift in the downfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for D-Xylosamine (in D₂O)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | ~5.2 (α-anomer), ~4.6 (β-anomer) | C-1: ~95-100 |

| H-2 | ~3.0 - 3.5 | C-2: ~55-60 |

| H-3 | ~3.5 - 4.0 | C-3: ~70-75 |

| H-4 | ~3.5 - 4.0 | C-4: ~70-75 |

| H-5 | ~3.6 - 4.2 | C-5: ~60-65 |

Note: These are estimated values based on the structure and data for similar amino sugars. Actual values may vary.

Mass Spectrometry (MS and LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound. For a polar and non-volatile molecule like D-Xylosamine, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used. The expected molecular ion peak for D-Xylosamine (C₅H₁₁NO₄) would be at an m/z corresponding to [M+H]⁺ (150.07) or [M+Na]⁺ (172.05).

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. creative-proteomics.comsciex.com This is a highly sensitive and selective method for analyzing amino sugars in complex mixtures. nih.govresearchgate.net Pre-column derivatization is often employed to improve chromatographic retention and ionization efficiency. nih.gov For instance, derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can make the molecule more amenable to reverse-phase chromatography and enhance its MS signal. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information based on the fragmentation pattern. Characteristic losses would include water (H₂O) and ammonia (B1221849) (NH₃) molecules.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. okstate.edu An IR spectrum of D-Xylosamine would show characteristic absorption bands. nih.govnist.gov A broad band in the region of 3200-3600 cm⁻¹ would correspond to the stretching vibrations of the O-H and N-H groups. The C-H stretching vibrations would appear around 2850-3000 cm⁻¹. The N-H bending vibration would be observed around 1600 cm⁻¹. nist.gov The region between 1000 and 1300 cm⁻¹ would be dominated by C-O stretching vibrations, characteristic of the polyol structure.

Table 2: Expected IR Absorption Bands for D-Xylosamine

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3200-3600 | O-H, N-H | Stretching |

| 2850-3000 | C-H | Stretching |

| ~1600 | N-H | Bending |

Ultraviolet-Visible (UV-Vis) spectroscopy is generally used for compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. bath.ac.uk Since D-Xylosamine lacks a significant chromophore, it does not absorb light strongly in the 200-800 nm range. shimadzu.com Therefore, direct UV-Vis detection is not a primary method for its characterization or quantification. However, derivatization with a UV-active compound can be used to indirectly detect and quantify D-Xylosamine. restek.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating D-Xylosamine from impurities and for assessing its purity. The choice of method depends on the properties of the compound and the matrix it is in.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of amino sugars. helixchrom.comresearchgate.net Due to the high polarity of D-Xylosamine, conventional reversed-phase (RP) columns provide little retention. sielc.com Several strategies are employed to overcome this challenge:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for retaining and separating highly polar compounds like amino sugars. helixchrom.com The mobile phase typically consists of a high percentage of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.

Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, allowing for enhanced retention and selectivity for polar and ionizable compounds like D-Xylosamine. sielc.com

Reversed-Phase HPLC with Derivatization: As mentioned in the LC-MS section, pre-column derivatization can be used to attach a nonpolar, chromophoric, or fluorophoric tag to the amino group. aph-hsps.hupsu.edu This allows for better retention on RP columns and more sensitive detection using UV or fluorescence detectors.

Detection Methods: Since D-Xylosamine lacks a chromophore, detection can be challenging. Common detectors include Refractive Index (RI) detectors, Evaporative Light Scattering Detectors (ELSD), or mass spectrometers (as in LC-MS). sielc.com

Table 3: Typical HPLC Methodologies for Amino Sugar Analysis

| Chromatographic Mode | Column Type | Mobile Phase Example | Detection Method |

|---|---|---|---|

| HILIC | Amide, Amine, or other polar stationary phases | Acetonitrile/Water with buffer (e.g., ammonium (B1175870) formate) | ELSD, MS |

| Mixed-Mode | Primesep, Obelisc | Acetonitrile/Water with buffer (e.g., formic acid) | ELSD, MS, RI |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov Sugars and amino sugars like D-Xylosamine are non-volatile due to their numerous polar hydroxyl and amino groups. restek.com Therefore, derivatization is a mandatory step to increase their volatility for GC analysis. newfoodmagazine.comjfda-online.comresearchgate.net

Common derivatization procedures include:

Silylation: This process replaces the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (B98337) (TMS) groups, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.netsigmaaldrich.com

Acetylation: The compound can be reduced and then acetylated to form its alditol acetate (B1210297) derivative. restek.comacs.org This method often yields a single peak for each sugar, simplifying the chromatogram. restek.com

After derivatization, the sample is injected into the GC, where the derivatives are separated based on their boiling points and interaction with the stationary phase. acs.org The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparing them to spectral libraries. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used analytical technique for the separation and identification of compounds in a mixture. For an amino sugar like (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal, TLC serves as a rapid and effective method to monitor reaction progress, assess purity, and identify the compound by comparing its retention factor (Rf) to that of a known standard.

The separation on a TLC plate depends on the partitioning of the analyte between a solid stationary phase and a liquid mobile phase. The choice of these two phases is critical for achieving effective separation. For amino sugars, common stationary phases include silica (B1680970) gel, cellulose, and alumina. The mobile phase is typically a mixture of solvents, the polarity of which is tailored to optimize the separation. crsubscription.com

Several solvent systems have been proven effective for the TLC analysis of amino sugars and related compounds. The selection depends on the specific sample matrix and the other components present. nih.govjst.go.jp For instance, a system of n-butanol, acetic acid, and water is frequently employed for separating amino sugars and carbohydrates. jst.go.jpresearchgate.net

Visualization

Since (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal is not colored, a visualizing agent is required to detect its position on the TLC plate after development. Due to its bifunctional nature (containing both amino and hydroxyl groups), several reagents can be used:

Ninhydrin: This reagent reacts with the primary amine group of the molecule to produce a characteristic purple-colored spot, known as Ruhemann's purple. crsubscription.comnih.gov

Orcinol-Sulfuric Acid: This spray reagent is specific for carbohydrates. Upon heating, it reacts with the sugar moiety to yield colored spots, allowing for the visualization of xylose derivatives. rsc.org

Potassium Permanganate: A general stain that reacts with oxidizable groups, such as the hydroxyl and aldehyde functions in the target molecule.

The following interactive table summarizes various TLC conditions reported in the literature for the separation of amino sugars and related carbohydrates.

| Stationary Phase | Mobile Phase (v/v/v) | Visualization Method | Analyte Class |

| Cellulose | 2-Propanol / Formic Acid / Water (80:4:20) | Ninhydrin Spray | Amino Sugars nih.gov |

| Silica Gel | n-Butanol / Acetic Acid / Water (8:3:2) | General Sugar Stain | Amino Sugars jst.go.jp |

| Silica Gel | n-Butanol / Acetic Acid / Water (12:3:5) | Ninhydrin Reagent | Amino Acids crsubscription.com |

| Silica Gel | n-Butanol / Ethanol / Water (5:3:2) | Orcinol Stain | Sugars rsc.org |

| Silica Gel | 1-Butanol / Acetic Acid / Water (2:1:1) | H2SO4 in Ethanol & Heat | Sugars researchgate.net |

Chiroptical Methods for Stereochemical Analysis

Chiroptical methods are a class of analytical techniques that probe the interaction of chiral molecules with polarized light. These methods are exceptionally sensitive to the stereochemistry of a molecule, making them essential for confirming the absolute configuration and studying the conformational properties of enantiomerically pure compounds like (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal.

Optical Rotation Studies

Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light. libretexts.org This rotation is measured using an instrument called a polarimeter. libretexts.org The magnitude and direction of the rotation are characteristic physical properties of a chiral molecule. Compounds that rotate the plane clockwise are termed dextrorotatory (+), while those that rotate it counterclockwise are levorotatory (-). wikipedia.org

The quantitative measure of this property is the specific rotation, [α] . It is defined as the observed angle of optical rotation (α) for a sample at a specific temperature (T) and wavelength (λ), normalized for concentration (c) and path length (l). libretexts.orgwikipedia.org

The formula for specific rotation is: [α]Tλ = α / (l × c)

Where:

α is the observed rotation in degrees.

l is the path length of the sample cell in decimeters (dm).

c is the concentration of the solution in grams per milliliter (g/mL) or grams per 100 mL (g/100mL). libretexts.orgwikipedia.org

T is the temperature in degrees Celsius.

λ typically refers to the D-line of a sodium lamp (589 nm), denoted as "D". wikipedia.org

For (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal, the specific rotation is a critical parameter for confirming its stereochemical identity as the D-isomer. Its enantiomer, (2S,3S,4S)-2-amino-3,4,5-trihydroxypentanal (L-Xylosamine), would exhibit a specific rotation of equal magnitude but opposite sign. libretexts.org

Furthermore, like many sugars, D-Xylosamine can undergo mutarotation in solution, where it equilibrates between its different anomeric forms (α and β pyranose and furanose rings) and the open-chain aldehyde form. This process results in a change in the specific rotation over time until an equilibrium value is reached. For the parent sugar, D-Xylose, the specific rotation changes from an initial value of +92° to an equilibrium value of +18.6°. drugfuture.com A similar phenomenon would be expected for D-Xylosamine.

The table below presents reference optical rotation data for D-Xylose, the parent aldopentose of D-Xylosamine.

| Compound | Initial [α]D | Equilibrium [α]D | Concentration (c) | Temperature |

| D-Xylose | +92° | +18.6° | 10 g/100mL | 20°C drugfuture.com |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. nih.gov Only chiral molecules are CD-active, and the resulting spectrum provides a fingerprint of the molecule's three-dimensional structure, including its absolute configuration and conformation. creative-biostructure.com

For a molecule like (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal, the CD spectrum arises from electronic transitions within its chiral chromophores. The primary chromophores in this molecule are the carbonyl group of the aldehyde (in the open-chain form) and the amine and hydroxyl groups attached to the stereogenic centers. unipi.it

The CD spectrum is a plot of the difference in absorbance (ΔA = A_L - A_R) versus wavelength. The data is often expressed as molar ellipticity ([θ]).

Conformational Analysis: The shape and intensity of the CD signals, particularly in the far-UV region (below 200 nm), are highly sensitive to the spatial arrangement of the atoms, such as the ring conformation (e.g., chair or boat) of the cyclic hemiacetal forms of the sugar. creative-biostructure.com Studies on related sugar amino acid oligomers have shown that characteristic CD signals can indicate the presence of specific secondary structures, such as helices. researchgate.net

Stereochemical Confirmation: The sign of the CD bands (positive or negative Cotton effects) at specific wavelengths can be correlated with the absolute configuration of the stereocenters. For example, gas-phase CD studies of simple amino acids show distinct positive and negative peaks that are mirror images for the D and L enantiomers. researchgate.net This makes CD an invaluable tool for confirming the stereochemical integrity of (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal.

Research on carbohydrates and amino acids has established that CD spectroscopy can provide detailed structural information that is often inaccessible by other methods. creative-biostructure.comnih.gov The technique is particularly useful for observing conformational changes in solution, offering a dynamic view of the molecule's structure.

Computational and Theoretical Studies of 2r,3r,4r 2 Amino 3,4,5 Trihydroxypentanal

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of the molecule's electron distribution and its implications for chemical reactivity.

Methodology: Typically, the geometry of (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal would be optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p) to accurately model its three-dimensional structure. nih.gov This optimized geometry serves as the foundation for calculating various electronic properties. The molecular electrostatic potential (MEP) map would be generated to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Key Findings: Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability. For (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal, the HOMO is expected to be localized around the amino group and hydroxyl oxygen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed around the carbonyl group of the aldehyde, marking it as the center for nucleophilic attack.

Interactive Table: Calculated Electronic Properties Below is a hypothetical table of electronic properties for (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal, calculated using DFT.

| Property | Value | Unit |

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.6 | eV |

| Dipole Moment | 4.2 | Debye |

These values suggest that (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal is a relatively stable molecule with a moderate dipole moment, indicating its polar nature and potential for strong intermolecular interactions.

Molecular Dynamics Simulations of Conformation and Interactions

Molecular dynamics (MD) simulations provide a dynamic view of (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal, revealing its conformational flexibility and interactions with its environment, particularly in an aqueous solution. researchgate.net

Methodology: An MD simulation would be set up by placing the molecule in a box of explicit water molecules, such as the TIP3P model. A suitable force field, like CHARMM or AMBER, would be used to describe the interatomic forces. The system would then be subjected to energy minimization, followed by a period of heating and equilibration to the desired temperature and pressure. Finally, a production run of several nanoseconds would be performed to collect trajectory data.

Interactive Table: Conformational Analysis This table presents hypothetical results from a conformational analysis of (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal.

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |

| C1-C2-C3-C4 | 65 | 15 |

| C2-C3-C4-C5 | -170 | 20 |

| O-C2-C3-O | 60 | 10 |

The data indicates a preferred staggered conformation for the carbon backbone, with some degree of flexibility as shown by the standard deviations.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal, which are invaluable for its identification and structural elucidation.

Methodology: The optimized geometry from DFT calculations is used to compute vibrational frequencies and NMR chemical shifts. Infrared (IR) spectra are simulated by calculating the harmonic vibrational frequencies, which correspond to the absorption peaks in an experimental spectrum. nih.gov NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov

Key Findings: The calculated IR spectrum would show characteristic peaks for the O-H, N-H, C-H, and C=O stretching vibrations, as well as bending vibrations for the various functional groups. The predicted ¹H and ¹³C NMR spectra would provide chemical shifts for each unique proton and carbon atom in the molecule. By comparing these predicted spectra with experimental data, the structure of the molecule can be confirmed.

Interactive Table: Predicted Spectroscopic Data A hypothetical comparison of predicted and experimental spectroscopic data for (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal is shown below.

| Spectrum | Predicted Value | Experimental Value |

| IR (C=O stretch) | 1725 cm⁻¹ | 1730 cm⁻¹ |

| ¹H NMR (aldehyde H) | 9.6 ppm | 9.7 ppm |

| ¹³C NMR (aldehyde C) | 202 ppm | 203 ppm |

The close agreement between the predicted and experimental values would validate the computational model and the assigned structure.

Ligand Docking and Enzyme Binding Affinity Predictions

Ligand docking is a computational technique used to predict the preferred binding orientation of a molecule to a target protein. mjpms.in For (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal, this can provide insights into its potential interactions with enzymes.

Methodology: A high-resolution crystal structure of a target enzyme would be obtained from the Protein Data Bank. The binding site would be defined, and docking simulations would be performed using software such as AutoDock or GOLD. The program would generate a series of possible binding poses for (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal within the active site and score them based on a scoring function that estimates the binding affinity.

Key Findings: The docking results would reveal the most likely binding mode of (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal. The analysis of the best-scoring pose would identify key interactions, such as hydrogen bonds and van der Waals contacts, between the ligand and the amino acid residues of the enzyme. nih.gov The predicted binding affinity, often expressed as a binding energy or an inhibition constant (Ki), would provide a quantitative measure of the ligand's potency.

Interactive Table: Docking Results This table presents hypothetical docking results for (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal with a hypothetical enzyme.

| Parameter | Value |

| Binding Energy | -7.5 kcal/mol |

| Predicted Ki | 2.5 µM |

| Key Interacting Residues | Asp121, Arg158, Tyr210 |

These results would suggest that (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal is a potent inhibitor of the target enzyme, with specific residues playing a crucial role in its binding.

Emerging Research Directions and Future Prospects for 2r,3r,4r 2 Amino 3,4,5 Trihydroxypentanal

Development of Chemical Probes for Elucidating Biological Pathways

Metabolic glycoengineering utilizes cellular biosynthetic pathways to incorporate unnatural sugar analogs bearing chemical reporter groups onto cell surface glycans. D-mannosamine analogs are central to this strategy for studying sialic acids. By introducing a bioorthogonal functional group—one that is inert to biological systems but reacts selectively with a specific partner—onto a D-mannosamine scaffold, researchers can tag and visualize sialoglycoconjugates to unravel their complex roles in health and disease. nih.govacs.org

Several classes of chemical probes derived from D-mannosamine have been developed:

Azide-Modified Probes: The most widely used probe is the peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz). thno.orgthermofisher.com Once administered to cells, esterases remove the acetyl groups, and the resulting ManNAz is processed by the sialic acid biosynthetic pathway. The azide (B81097) group is incorporated into cell surface sialic acids, where it can be detected via bioorthogonal ligation reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.net These "click chemistry" reactions enable the attachment of fluorophores or biotin tags for imaging and affinity purification of sialoglycoproteins. researchgate.netrsc.org

Alkyne-Modified Probes: Complementary to azide probes, alkyne-functionalized mannosamine derivatives allow for similar bioorthogonal labeling through CuAAC or SPAAC. The small size of the alkyne group ensures it is well-tolerated by the metabolic machinery. rsc.org

Alkene-Modified Probes: Mannosamine derivatives featuring terminal alkene groups serve as reporters for the inverse-electron-demand Diels-Alder (DAinv) reaction. nih.gov A comparative study of eight different alkene-modified mannosamine derivatives showed that while longer carbon chains increased the reactivity in the DAinv ligation, they simultaneously reduced the efficiency of metabolic incorporation into sialic acids. nih.gov

Cyclopropene Probes: To overcome the steric limitations of some larger bioorthogonal groups, smaller tags like methylcyclopropenes have been incorporated into mannosamine analogs. These can be used for metabolic imaging and react rapidly with tetrazine-conjugated fluorophores, providing a fluorogenic response that enhances signal-to-background ratios in live-cell imaging. nih.gov

These chemical probes are instrumental in real-time imaging of metabolically synthesized sialic acids on cell surfaces and provide a means to investigate the dynamics of glycosylation in living organisms. thno.orgrsc.org

Table 1: Bioorthogonal Probes Derived from D-mannosamine

| Probe Type | Bioorthogonal Handle | Ligation Chemistry | Application |

|---|---|---|---|

| Azido-mannosamine (e.g., Ac4ManNAz) | Azide (-N₃) | CuAAC, SPAAC, Staudinger Ligation | Fluorescence imaging, affinity purification of sialoglycoproteins |

| Alkyne-mannosamine | Alkyne (-C≡CH) | CuAAC, SPAAC | Fluorescence imaging, proteomic analysis |

| Alkene-mannosamine | Terminal Alkene (-CH=CH₂) | Inverse-electron-demand Diels-Alder (DAinv) | Live-cell fluorescence microscopy |

Applications in Glycoscience and Glycotechnology

The central role of D-mannosamine and its N-acetylated form (ManNAc) as the precursor to sialic acids makes it a key molecule in glycoscience and a valuable tool in glycotechnology. wikipedia.orgpatsnap.com

In fundamental glycoscience, D-mannosamine derivatives are used to study the biosynthesis and function of sialic acids, which are involved in everything from viral entry into cells to immune system regulation. google.com Understanding these pathways is crucial for developing therapies for diseases linked to aberrant glycosylation, such as certain cancers and congenital disorders of glycosylation. patsnap.com

In the field of glycotechnology, ManNAc has emerged as a powerful modulator of protein glycosylation in biopharmaceutical production. N-linked glycosylation is a critical quality attribute of monoclonal antibodies (mAbs), with specific glycan structures, such as high-mannose forms (e.g., Man5), affecting their pharmacokinetic properties. A recent study demonstrated that adding ManNAc to CHO-K1 cell cultures during mAb production selectively reduces the proportion of high-mannose glycans in a concentration-dependent manner without negatively impacting cell growth or other product quality attributes. nih.gov This provides a novel and effective strategy for controlling a critical quality attribute in the manufacturing of therapeutic proteins. nih.gov

Furthermore, enzymatic systems involving D-mannosamine are being explored for the synthesis of complex glycans. The discovery of enzymes like β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase in intestinal bacteria has revealed novel metabolic pathways for N-glycans. nih.gov Such enzymes could be harnessed in glycotechnology for the efficient, one-pot synthesis of N-glycan core structures, which are valuable for research in glycobiology. nih.gov

Exploration of Novel Synthetic Methodologies

The growing demand for D-mannosamine and its derivatives for research and therapeutic applications has driven the exploration of more efficient and scalable synthetic methods. Both chemical and enzymatic approaches have been developed and refined.

Chemical Synthesis:

Epimerization: A common route to N-acetyl-D-mannosamine (ManNAc) is the base-catalyzed epimerization of the more readily available N-acetyl-D-glucosamine (GlcNAc). acs.orggoogle.com This method, however, typically results in an equilibrium mixture, which complicates purification.

Stereoselective Glycosylation: Advanced methods have been developed for the stereoselective synthesis of β-glycosides of mannosamine. By placing a specific participating group, such as an O-picoloyl group, at the C-3 position of a mannosamine donor molecule, chemists can achieve high stereocontrol in glycosylation reactions. rsc.org This is critical for synthesizing specific oligosaccharides found in bacterial capsular polysaccharides. google.comrsc.org

Acid-Assisted Synthesis: A novel two-step method for synthesizing α-linked mannobioses involves incubating a highly concentrated D-mannose solution with hydrochloric acid, followed by enzymatic hydrolysis of minor β-linked byproducts. This acid-assisted reverse hydrolysis offers a versatile alternative to purely enzymatic approaches. nih.gov

Enzymatic and Chemoenzymatic Synthesis:

Aldolase-Catalyzed Reactions: N-acetylneuraminic acid (Neu5Ac) aldolase is a key enzyme that catalyzes the reversible reaction between pyruvate and ManNAc to form Neu5Ac. umich.edu This enzyme is widely used in chemoenzymatic strategies to synthesize sialic acid and its analogs from various mannosamine derivatives. google.comnih.gov

Epimerase-Catalyzed Reactions: Enzymes such as N-acetyl-D-glucosamine-2-epimerase can convert GlcNAc to ManNAc, offering a biological route for its synthesis. google.com

Regioselective Modifications: Chemoenzymatic methods can provide access to complex derivatives. For instance, an esterase from the yeast Rhodosporidium toruloides has been used to regioselectively remove an acetyl group from the 6-position of per-O-acetylated ManNAc. This intermediate can then be phosphorylated to produce ManNAc-6-phosphate, a key metabolite in the sialic acid pathway. nih.gov

Table 2: Comparison of Synthetic Methodologies for D-mannosamine and Derivatives

| Methodology | Description | Key Features |

|---|---|---|

| Chemical Epimerization | Base-catalyzed conversion of N-acetyl-D-glucosamine to N-acetyl-D-mannosamine. | Utilizes inexpensive starting material; purification can be challenging due to equilibrium. |

| Stereoselective Synthesis | Use of directing groups on mannosamine donors to control the stereochemical outcome of glycosylation. | High stereoselectivity (e.g., for β-mannosides); crucial for complex oligosaccharide synthesis. |

| Chemoenzymatic Synthesis | Combines chemical steps with enzymatic reactions (e.g., using aldolases, esterases). | High specificity and mild reaction conditions; allows for regioselective modifications and synthesis of complex analogs. |

| Enzymatic Epimerization | Use of N-acetyl-D-glucosamine-2-epimerase to convert GlcNAc to ManNAc. | Environmentally friendly; avoids harsh chemical reagents. |

Interdisciplinary Research with Materials Science and Catalysis

The unique biochemical properties of mannosamine and its parent sugar, mannose, have made them attractive for functionalizing materials for biomedical applications. This interdisciplinary research leverages the specific interactions between mannose/mannosamine and cell surface receptors.

In materials science, D-mannose is used to functionalize nanoparticles, creating platforms for targeted drug delivery. scilit.com Macrophages and certain cancer cells overexpress mannose receptors, which can be exploited for targeted therapies. scilit.comnih.gov For example:

Dendrimeric Nanoparticles: Mannose-functionalized dendrimeric nanoparticles have been developed to selectively deliver liver-x-receptor ligands to macrophages associated with atherosclerotic plaques. nih.gov

Silicon Nanoparticles: Stable and luminescent silicon nanoparticles have been capped with D-mannose. These functionalized nanoparticles can target and be visualized within human breast cancer cells, demonstrating their potential for bioimaging. acs.org

Nanocomposites: A D-mannose functionalized nanocomposite based on layered double hydroxides and metal-organic frameworks has been designed as an intelligent nanoplatform for the co-delivery of chemotherapy drugs. scilit.com

In the field of catalysis, research often focuses on the enzymes that process D-mannosamine and related sugars. The study of enzymes like GDP-mannose mannosyl hydrolase provides insight into the catalytic mechanisms of glycoside hydrolysis. acs.org Understanding these mechanisms is essential for enzyme engineering and the development of novel biocatalysts for synthesizing and modifying carbohydrates. The use of enzymes like glucose oxidase to catalyze the oxidation of D-glucosamine to D-glucosaminic acid showcases how biocatalysis can be applied to amino sugars, a field with potential parallels for D-mannosamine. researchgate.net

Q & A

Q. How can researchers validate the stereochemical configuration of this compound?

- Methodological Answer : Combine X-ray crystallography for absolute configuration determination with nuclear Overhauser effect (NOE) NMR experiments to assess spatial proximity of protons. Electronic circular dichroism (ECD) spectra, compared to computational predictions (e.g., time-dependent density functional theory), resolve ambiguities in chiral centers .

Q. What analytical techniques are optimal for assessing its stability under varying pH conditions?

- Methodological Answer : Use reversed-phase HPLC with UV detection to monitor degradation products. Stability studies should include buffered solutions (pH 1–12) at 25°C and 37°C. Mass spectrometry (LC-MS) identifies hydrolyzed or oxidized derivatives, while kinetic modeling quantifies degradation rates .

Advanced Research Questions

Q. How to design experiments to investigate its role as a glycosylation inhibitor or enzyme substrate?

- Methodological Answer : Employ enzyme inhibition assays (e.g., α-glucosidase) with varying substrate concentrations and competitive inhibitors. Use isothermal titration calorimetry (ITC) to measure binding affinities. Computational docking (e.g., AutoDock Vina) predicts interactions with active sites, validated by mutagenesis studies .

Q. How to resolve conflicting NMR data caused by tautomerism or dynamic equilibria?

- Methodological Answer : Perform variable-temperature NMR (VT-NMR) to slow tautomeric interconversion. Deuterated solvents (e.g., D₂O) and 2D NMR techniques (COSY, HSQC) clarify proton assignments. Compare experimental data with DFT-calculated chemical shifts for dominant tautomers .

Q. What strategies mitigate low yields in catalytic asymmetric synthesis of this compound?

- Methodological Answer : Optimize transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation steps. Screen solvent polarity (e.g., ethanol vs. THF) and additives (e.g., chiral amines) to improve enantioselectivity. Use Design of Experiments (DoE) to statistically refine reaction parameters .

Data Contradiction and Mechanistic Analysis

Q. How to address discrepancies in observed vs. predicted optical rotation values?

- Methodological Answer : Re-evaluate solvent effects (e.g., ethanol vs. water) and concentration dependencies. Validate purity via elemental analysis and chiral HPLC. Compare experimental optical rotation with computational predictions using polarizable continuum models (PCM) .

Q. What mechanistic insights explain unexpected regioselectivity in hydroxyl group reactions?

- Methodological Answer : Employ kinetic isotope effects (KIEs) and isotopic labeling (e.g., ¹⁸O) to probe transition states. Use density functional theory (DFT) to model reaction pathways, identifying steric or electronic factors influencing regioselectivity .

Structural and Functional Characterization

Q. How to analyze its interaction with biological membranes or lipid bilayers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|